molecular formula C17H26O2 B8078471 3,5-Di-tert-butylbenzoic acid ethyl ester

3,5-Di-tert-butylbenzoic acid ethyl ester

Cat. No.: B8078471
M. Wt: 262.4 g/mol
InChI Key: WPIWCBYPPOTSPV-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzoic acid ethyl ester is a chemical compound characterized by its molecular structure, which includes a benzoic acid core with two tert-butyl groups at the 3 and 5 positions and an ethyl ester functional group. This compound is known for its stability and resistance to various chemical reactions, making it useful in several scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylbenzoic acid ethyl ester typically involves the esterification of 3,5-di-tert-butylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of more efficient catalysts and advanced purification techniques can further enhance the production process.

Types of Reactions:

  • Oxidation: This compound is resistant to oxidation due to the presence of tert-butyl groups, which provide steric hindrance.

  • Reduction: Reduction reactions are not common for this compound as it lacks easily reducible functional groups.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, but the presence of tert-butyl groups makes these reactions less favorable.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are typically required for oxidation reactions.

  • Substitution: Electrophilic substitution reactions may require harsh conditions and strong electrophiles.

Major Products Formed:

  • Oxidation: No significant oxidation products are typically formed due to the compound's resistance to oxidation.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives, depending on the electrophile used.

Scientific Research Applications

3,5-Di-tert-butylbenzoic acid ethyl ester is used in various scientific research applications, including:

  • Chemistry: As a stabilizer in organic synthesis reactions.

  • Biology: In studies involving the inhibition of certain enzymes.

  • Medicine: As a potential intermediate in the synthesis of pharmaceuticals.

  • Industry: In the production of polymers and other materials requiring chemical stability.

Mechanism of Action

The mechanism by which 3,5-Di-tert-butylbenzoic acid ethyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3,5-Di-tert-butylbenzoic acid: The parent acid without the ethyl ester group.

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar structure with a hydroxyl group at the 4 position.

  • 3,5-Di-tert-butylbenzoic acid biphenyl-4-yl ester: A biphenyl derivative with similar tert-butyl groups.

Uniqueness: 3,5-Di-tert-butylbenzoic acid ethyl ester is unique due to its ethyl ester group, which provides different chemical properties compared to its parent acid and other similar compounds. This ester group enhances its solubility in organic solvents and its stability under various conditions.

Properties

IUPAC Name

ethyl 3,5-ditert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-8-19-15(18)12-9-13(16(2,3)4)11-14(10-12)17(5,6)7/h9-11H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIWCBYPPOTSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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